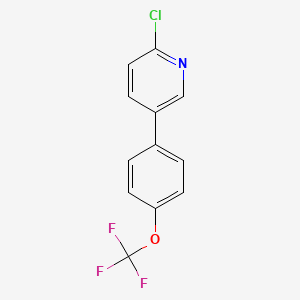

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine

CAS No.:

Cat. No.: VC13663300

Molecular Formula: C12H7ClF3NO

Molecular Weight: 273.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7ClF3NO |

|---|---|

| Molecular Weight | 273.64 g/mol |

| IUPAC Name | 2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine |

| Standard InChI | InChI=1S/C12H7ClF3NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H |

| Standard InChI Key | QPRJPBJFFAHFPN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)Cl)OC(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)Cl)OC(F)(F)F |

Introduction

Chemical Identity and Structural Properties

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS: 919478-28-7) is a heteroaromatic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 5-position. Its molecular formula is C₁₂H₇ClF₃NO, with a molar mass of 273.64 g/mol . The trifluoromethoxy (-OCF₃) group imparts significant polarity and electron-withdrawing characteristics, influencing the compound’s reactivity and stability.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 273.64 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| LogP (Partition Coeff.) | Estimated ~4.4 (similar analogs) | |

| Solubility | Likely low in aqueous media |

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in related derivatives .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine involves multi-step strategies, often leveraging cross-coupling reactions or nucleophilic substitutions:

-

Chlorination-Fluorination Exchange:

-

Silver-Mediated C–H Trifluoromethoxylation:

-

Suzuki-Miyaura Coupling:

Scalability and Industrial Relevance

Industrial production often employs vapor-phase reactions due to cost efficiency. For instance, simultaneous chlorination/fluorination in fluidized-bed reactors minimizes by-products . Gram-scale syntheses have been demonstrated for related trifluoromethoxylated pyridines .

Biological and Chemical Interactions

Mechanism of Action (Representative Analogs)

-

Enzyme Inhibition: Thiourea derivatives (e.g., ML267) bind to bacterial PPTases, disrupting secondary metabolism (IC₅₀ = 0.29 μM) .

-

Receptor Binding: mGlu5 negative allosteric modulators (NAMs) like CTEP exhibit nanomolar affinity .

Structure-Activity Relationships (SAR)

-

Pyridine Core: Essential for π-π stacking with aromatic residues in enzyme active sites .

-

Trifluoromethoxy Group: Enhances metabolic stability and electronegativity, critical for target selectivity .

-

Chlorine Substituent: Increases lipophilicity and steric hindrance, affecting bioavailability .

Future Directions

-

Synthetic Innovation: Radical trifluoromethoxylation using bis(trifluoromethyl)peroxide (BTMP) could streamline production .

-

Drug Development: Late-stage functionalization of pharmaceuticals (e.g., antifungals, antivirals) using this scaffold .

-

Sustainability: Green chemistry approaches to reduce reliance on halogenated reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume